molecular formula C7H8N4OS B1680112 5-Hydroxypicolinaldehyde thiosemicarbazone CAS No. 19494-89-4

5-Hydroxypicolinaldehyde thiosemicarbazone

Cat. No. B1680112
CAS RN: 19494-89-4
M. Wt: 196.23 g/mol
InChI Key: GEGFVWJYBMMYFN-HYXAFXHYSA-N
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Description

NSC107392 is a substrate of ABCG2.

properties

CAS RN

19494-89-4

Product Name

5-Hydroxypicolinaldehyde thiosemicarbazone

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

[(E)-(5-hydroxypyridin-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H8N4OS/c8-7(13)11-10-3-5-1-2-6(12)4-9-5/h1-4,12H,(H3,8,11,13)/b10-3+

InChI Key

GEGFVWJYBMMYFN-HYXAFXHYSA-N

Isomeric SMILES

C1=C/C(=C/NNC(=S)N)/N=CC1=O

SMILES

C1=CC(=NC=C1O)C=NNC(=S)N

Canonical SMILES

C1=CC(=CNNC(=S)N)N=CC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC107392;  NSC-107392;  NSC 107392; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxypicolinaldehyde thiosemicarbazone
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5-Hydroxypicolinaldehyde thiosemicarbazone
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5-Hydroxypicolinaldehyde thiosemicarbazone
Reactant of Route 4
5-Hydroxypicolinaldehyde thiosemicarbazone
Reactant of Route 5
5-Hydroxypicolinaldehyde thiosemicarbazone
Reactant of Route 6
5-Hydroxypicolinaldehyde thiosemicarbazone

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